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Compound of Interest

Compound Name: Platinum disulfide

Cat. No.: B8086138 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Platinum Disulfide (PtS₂) based Field-

Effect Transistors (FETs), with a focus on their application in biosensing for research and drug

development. It includes detailed protocols for fabrication and characterization, performance

data, and the underlying principles of their operation.

Introduction to PtS₂-Based FETs
Platinum disulfide (PtS₂) is a transition metal dichalcogenide (TMDC) that has garnered

significant interest for applications in next-generation electronics and sensors. Its unique

properties, such as a layer-dependent bandgap and high carrier mobility, make it an excellent

candidate for the channel material in field-effect transistors. PtS₂-based FETs offer high

sensitivity and the potential for label-free detection of biomolecules, making them a promising

platform for various applications in drug development, including biomarker detection and

monitoring cellular responses to therapeutic agents.

Key Performance Metrics
The performance of PtS₂-based FETs can be evaluated based on several key metrics. For

biosensing applications, these metrics determine the reliability and sensitivity of the device.
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Performance Metric Description
Typical Values for
PtS₂ FETs

Reference

Carrier Mobility (μ)

The measure of how

quickly charge carriers

(electrons or holes)

can move through the

material under the

influence of an electric

field.

0.0015-0.0036

cm²/V·s (p-type)
[cite: ]

On/Off Ratio

The ratio of the drain

current in the "on"

state to the "off" state.

A high on/off ratio is

desirable for clear

signal distinction.

< 100 [cite: ]

Responsivity

In photodetectors, it is

the ratio of the output

photocurrent to the

incident optical power.

For biosensors, it

relates to the change

in output signal per

unit concentration of

the analyte.

Up to 6.3 x 10³ A/W

(photodetector)
[cite: ]

Detectivity

A measure of a

photodetector's ability

to detect weak optical

signals. In biosensors,

it is related to the limit

of detection.

Up to 9.3 x 10¹² Jones

(photodetector)
[cite: ]

Photogain

The number of charge

carriers collected per

incident photon.

Up to 5 x 10⁵ [cite: ]
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Sensitivity

The change in the

output signal (e.g.,

current or voltage) in

response to a change

in the concentration of

the target analyte.

Varies with analyte

and functionalization
N/A

Limit of Detection

(LOD)

The lowest

concentration of an

analyte that can be

reliably detected.

Analyte-dependent N/A

Experimental Protocols
Fabrication of PtS₂-Based Field-Effect Transistors
This protocol outlines the fabrication of a back-gated PtS₂ FET on a SiO₂/Si substrate.

Materials and Equipment:

P-type silicon wafer with a 300 nm thermally grown SiO₂ layer

Platinum (Pt) target for sputtering

Sulfur (S) powder

Chemical Vapor Deposition (CVD) tube furnace

Electron Beam Lithography (EBL) system

Thermal evaporator for metal deposition

Ti/Au (10 nm/80 nm) evaporation source

Acetone, Isopropyl Alcohol (IPA), Deionized (DI) water

Photoresist and developer

Protocol:
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Substrate Preparation:

Clean the SiO₂/Si substrate by sonicating in acetone, IPA, and DI water for 10 minutes

each.

Dry the substrate with a stream of nitrogen gas.

PtS₂ Film Synthesis (via CVD):

Deposit a thin film of Pt onto the cleaned SiO₂/Si substrate using a sputtering system.

Place the Pt-coated substrate in the center of the CVD tube furnace.

Place sulfur powder in a quartz boat upstream from the substrate.

Heat the furnace to the desired growth temperature (typically 400-600 °C) under an inert

gas flow (e.g., Argon).

Heat the sulfur powder to its evaporation temperature (around 150-200 °C) to introduce

sulfur vapor into the reaction chamber.

Maintain the growth conditions for a set duration to allow for the sulfurization of the Pt film

into a continuous PtS₂ film.

Cool the furnace down to room temperature naturally.

Device Patterning and Electrode Deposition:

Spin-coat a layer of photoresist onto the PtS₂ film.

Use EBL to define the source, drain, and channel regions of the FET.

Develop the photoresist to create a mask for metal deposition.

Deposit Ti/Au (10 nm/80 nm) electrodes using a thermal evaporator. The Ti layer serves as

an adhesion layer.
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Perform a lift-off process by dissolving the remaining photoresist in acetone to leave

behind the patterned electrodes on the PtS₂ film.

Workflow for PtS₂ FET Fabrication:

Substrate Preparation PtS2 Synthesis (CVD) Device Fabrication

Clean SiO2/Si Substrate Dry with N2 Deposit Pt Film Sulfurization Spin-coat Photoresist EBL Patterning Develop Resist Deposit Ti/Au Electrodes Lift-off final_device
Final PtS2 FET

Click to download full resolution via product page

Caption: A step-by-step workflow for the fabrication of PtS₂-based field-effect transistors.

Characterization of PtS₂ FETs
Equipment:

Semiconductor parameter analyzer

Probe station

Protocol:

Mount the Device: Place the fabricated PtS₂ FET chip on the probe station chuck.

Contact the Electrodes: Carefully land the probes on the source, drain, and back-gate (the p-

type Si substrate) pads.

Measure Transfer Characteristics (I_d-V_g):

Apply a constant drain-source voltage (V_ds), for example, 1 V.

Sweep the back-gate voltage (V_g) over a desired range (e.g., -40 V to 40 V).

Record the corresponding drain current (I_d).
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This measurement allows for the determination of the on/off ratio and the threshold

voltage.

Measure Output Characteristics (I_d-V_ds):

Apply a constant back-gate voltage (V_g).

Sweep the drain-source voltage (V_ds) over a desired range (e.g., 0 V to 2 V).

Record the corresponding drain current (I_d).

Repeat this measurement for several different constant gate voltages.

This measurement provides information about the contact resistance and the saturation

behavior of the transistor.

Protocol for PtS₂ FET-Based Biosensor for Dopamine
Detection
This protocol describes the functionalization of a PtS₂ FET for the detection of the

neurotransmitter dopamine.

Materials:

Fabricated PtS₂ FET device

Dopamine-specific aptamer (a single-stranded DNA or RNA molecule that binds to

dopamine)

Phosphate-buffered saline (PBS)

Dopamine solutions of varying concentrations

Protocol:

Surface Functionalization:
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Immobilize the dopamine-specific aptamer onto the PtS₂ channel surface. This can be

achieved through non-covalent interactions, such as π-π stacking between the nucleotide

bases of the aptamer and the PtS₂ surface.

Incubate the device with a solution of the aptamer in PBS for a specified time (e.g., 1-2

hours) to allow for self-assembly.

Gently rinse the device with PBS to remove any unbound aptamers.

Dopamine Detection:

Perform an initial electrical characterization of the aptamer-functionalized PtS₂ FET in PBS

to establish a baseline.

Introduce dopamine solutions of increasing concentrations to the sensor surface.

After each introduction, allow the system to stabilize and then perform electrical

measurements (transfer characteristics).

The binding of dopamine to the aptamer will cause a conformational change in the

aptamer, which alters the charge distribution near the PtS₂ surface. This change in the

local electric field modulates the conductivity of the PtS₂ channel, resulting in a

measurable shift in the transfer curve.

Plot the change in a key parameter (e.g., threshold voltage shift or change in drain current

at a specific gate voltage) as a function of dopamine concentration to generate a

calibration curve.

Workflow for PtS₂ FET-Based Biosensing:
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Fabricated PtS2 FET

Surface Functionalization
(Aptamer Immobilization)

Baseline Electrical Measurement
(in Buffer)

Introduce Analyte
(e.g., Dopamine)

Electrical Measurement after Binding

Data Analysis
(Calibration Curve)
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To cite this document: BenchChem. [Application Notes and Protocols for PtS2-Based Field-
Effect Transistors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8086138#pts2-based-field-effect-transistors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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